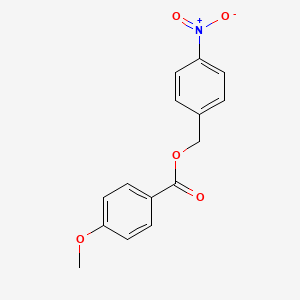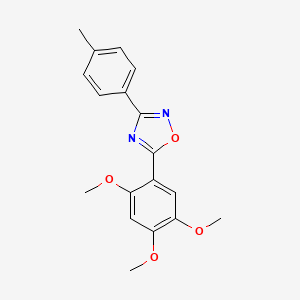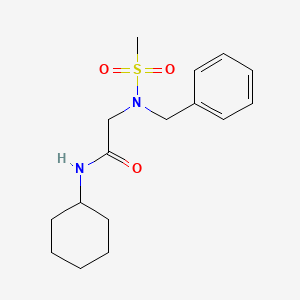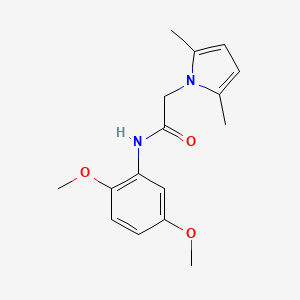![molecular formula C15H17BrN2O2 B5709654 1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)
1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole (referred to as Compound A) is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is a pyrazole derivative that has shown promising results in various studies, making it an interesting compound for further research.
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
Compound A has been shown to have various biochemical and physiological effects. Studies have shown that it inhibits the growth of cancer cells, reduces inflammation, improves glucose and lipid metabolism, and has neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Compound A is its potential as a lead compound for the development of new drugs. Its anti-cancer and anti-inflammatory properties make it a promising candidate for drug development. However, one of the limitations of Compound A is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on Compound A. One direction is the development of new drugs based on its structure and properties. Another direction is the study of its potential applications in other scientific research fields, such as metabolic disorders and neurological disorders. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of Compound A involves the reaction of 2-bromo-4-isopropylphenol with acetic anhydride to form 2-bromo-4-isopropylphenyl acetate. This intermediate is then reacted with 3-methyl-1H-pyrazole to produce Compound A.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of cancer. Studies have shown that Compound A has anti-cancer properties, making it a potential candidate for the development of new anti-cancer drugs. Other areas of research include inflammation, metabolic disorders, and neurological disorders.
Propiedades
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-10(2)12-4-5-14(13(16)8-12)20-9-15(19)18-7-6-11(3)17-18/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFVHFFHOXVMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)COC2=C(C=C(C=C2)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)

![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)